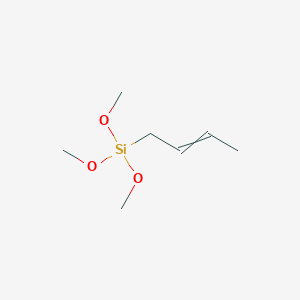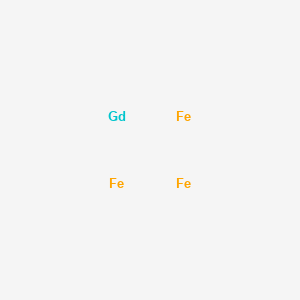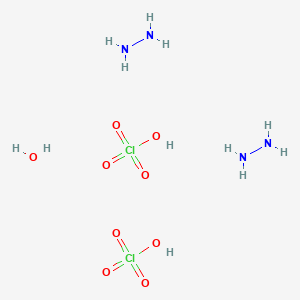
9-Azido-6-chloro-2-methoxyacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Azido-6-chloro-2-methoxyacridine is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, molecular biology, and industrial processes. This compound is particularly notable for its unique structural features, which include an azido group, a chloro substituent, and a methoxy group attached to the acridine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-azido-6-chloro-2-methoxyacridine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, 6-chloro-2-methoxyacridine, undergoes nitration to introduce a nitro group at the 9-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Azidation: The amino group is converted to an azido group using sodium nitrite and sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
9-Azido-6-chloro-2-methoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Hydrogen gas, palladium catalyst, solvents (ethanol, methanol).
Cycloaddition: Alkynes, copper(I) catalysts, solvents (toluene, acetonitrile).
Major Products
Substitution: Various substituted acridines depending on the nucleophile used.
Reduction: 9-Amino-6-chloro-2-methoxyacridine.
Cycloaddition: Triazole derivatives.
科学研究应用
9-Azido-6-chloro-2-methoxyacridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives and triazole compounds.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 9-azido-6-chloro-2-methoxyacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription . Additionally, the azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems .
相似化合物的比较
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Similar structure but with an amino group instead of an azido group.
6,9-Dichloro-2-methoxyacridine: Lacks the azido group and has an additional chloro substituent.
Uniqueness
9-Azido-6-chloro-2-methoxyacridine is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal labeling. This makes it particularly valuable in biological and medicinal research for tracking and imaging applications .
属性
CAS 编号 |
21330-59-6 |
|---|---|
分子式 |
C14H9ClN4O |
分子量 |
284.70 g/mol |
IUPAC 名称 |
9-azido-6-chloro-2-methoxyacridine |
InChI |
InChI=1S/C14H9ClN4O/c1-20-9-3-5-12-11(7-9)14(18-19-16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3 |
InChI 键 |
QWBZKKSLNWXPQB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)









![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)
